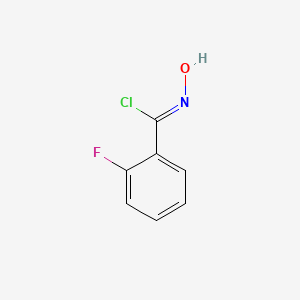

2-Fluoro-N-hydroxybenzimidoyl chloride

Descripción general

Descripción

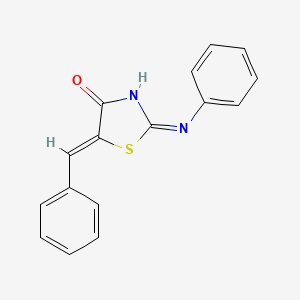

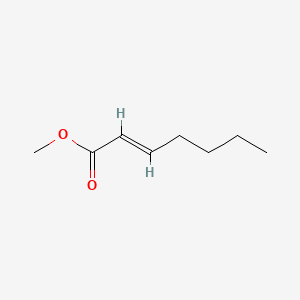

“2-Fluoro-N-hydroxybenzimidoyl chloride” is a chemical compound with the molecular formula C7H5ClFNO . It is used in laboratory chemicals .

Synthesis Analysis

A novel amide-assisted rearrangement reaction of hydroxybenzimidoyl chloride has been established for the efficient synthesis of 1,3-diphenylurea derivatives . A variety of electronically and sterically different 1,3-diphenylurea derivatives can be obtained in good to excellent yields .Molecular Structure Analysis

The molecular structure of “2-Fluoro-N-hydroxybenzimidoyl chloride” has been investigated using gas electron diffraction data . The refinements on the experimental data have been aided by normal coordinate calculations as well as extensive ab initio molecular orbital and density functional theory calculations .Chemical Reactions Analysis

The newly developed N-hydroxybenzimidoylchloride (NHBC) ester provides a general leaving group assisted strategy to generate a portfolio of fluoroalkyl radicals . It can be successfully applied in photo-induced decarboxylative hydrofluoroalkylation and heteroarylation of unactivated olefins .Aplicaciones Científicas De Investigación

Radiofluorination and Radiopharmaceuticals

2-Fluoro-N-hydroxybenzimidoyl chloride has been utilized in radiofluorination processes. For example, it has been used as an 18 F-labelled aromatic nitrile oxide in the development of 18F-labelled 3,4-diarylsubstituted isoxazoles, which are significant in the synthesis of PET radiotracers (Roscales & Kniess, 2019). Another study demonstrated its application in the preparation of low-molecular-weight radiopharmaceuticals through cycloadditions with alkenes and alkynes (Zlatopolskiy et al., 2012).

Synthesis of Heterocyclic Compounds

The compound has been used in the regioselective synthesis of sulfonylfluoro isoxazoles, a process involving a novel fluorosulfonylation reagent. This methodology offers a direct route to functionalized isoxazoles possessing sulfonyl fluoride moieties (Leng & Qin, 2018).

Covalent Attachment to Biologicals

Another significant application is in the covalent attachment of biologicals to solid supports. For instance, 4-fluorobenzenesulfonyl chloride has been used as an activating agent for the attachment of enzymes, antibodies, and other biologicals to solid phases like functionalized polystyrene microspheres and cellulose rods, retaining their biological function (Chang et al., 1992).

Improved Synthetic Routes and Novel Reactions

Research has also focused on improving synthetic routes using fluoro-substituted compounds. For example, an improved synthetic route for a self-polymerizable monomer mixture was developed using intermediates such as 4-fluoro-1,2-phenylenediamine (Baek & Harris, 2005). Additionally, a novel amide-assisted rearrangement reaction of hydroxybenzimidoyl chloride has been established, leading to the efficient synthesis of diphenylurea derivatives (Song et al., 2021).

Development of Fluoro-Containing Polymers

Fluoro-containing copolyarylates, based on various fluoro-containing bis(phenols) and terephthaloyl chloride, have been synthesized. These polymers have been studied for their potential applications, including in liquid-crystalline properties (Voitekunas et al., 2001).

Mecanismo De Acción

Target of Action

The primary target of 2-Fluoro-N-hydroxybenzimidoyl chloride (NHBC) is the fluoroalkyl carboxylate anions . These anions have a high oxidation potential, making them challenging to transform into fluoroalkyl radicals .

Mode of Action

NHBC interacts with its targets through a leaving group assisted strategy . This strategy involves the selective cleavage of the weak N-O bond (BDE = 54 kcal•mol-1), which can generate oxygen radicals and imine radicals . The introduction of a good halogen leaving group in the imide ester can stabilize the electron-rich imine, which counteracts the strong electron-withdrawing effect of the CF3 group in the active ester .

Biochemical Pathways

The biochemical pathway of NHBC involves the generation of fluoroalkyl radicals. Under photocatalytic conditions, the N-O bond of NHBC breaks to generate trifluoroacetyl oxygen radicals (CF3CO2•), which further decarboxylate to yield CF3 radicals . This process is thermodynamically more favorable for producing various fluoroalkyl radicals and imine anions .

Result of Action

The result of NHBC’s action is the efficient decarboxylation of trifluoroacetic acid, releasing trifluoromethyl radicals . This process is highly efficient under mild photocatalytic conditions . NHBC can also activate other fluorine-containing groups (CF2H, C2F5, C3F7) and has been applied in the hydrofluoroalkylation reaction and fluorine migration reaction of unactivated olefins .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1Z)-2-fluoro-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-7(10-11)5-3-1-2-4-6(5)9/h1-4,11H/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFCDAXBGQWNIC-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430672 | |

| Record name | MS-0447 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-N-hydroxybenzimidoyl chloride | |

CAS RN |

39502-43-7 | |

| Record name | MS-0447 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-4-[(2-isothiocyanatoethyl)thio]benzene](/img/structure/B3052132.png)